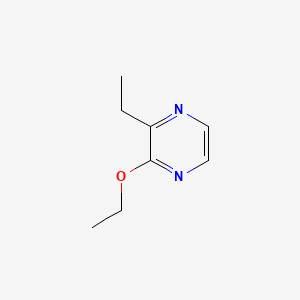

2-Ethoxy-3-ethylpyrazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-3-ethylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7-8(11-4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSHGGVMHVIOMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188736 |

Source

|

| Record name | 2-Ethoxy-3-ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to pale yellow liquid; Raw potato like aroma |

Source

|

| Record name | 2-Ethoxy-3-ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) |

Source

|

| Record name | 2-Ethoxy-3-ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981 -0.983 (20°) |

Source

|

| Record name | 2-Ethoxy-3-ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35243-43-7 |

Source

|

| Record name | 2-Ethoxy-3-ethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035243437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-3-ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHOXY-3-ETHYLPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-3-ETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/147QYV8K8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 2-Ethoxy-3-ethylpyrazine

Abstract

2-Ethoxy-3-ethylpyrazine is a significant heterocyclic aromatic compound, prized for its unique contribution to the flavor profiles of numerous food products, often imparting roasted, nutty, and potato-like notes. While broadly classified as a product of the Maillard reaction, its targeted synthesis for research and commercial applications necessitates a more controlled and mechanistically understood approach than relying on the complexities of traditional non-enzymatic browning. This guide provides an in-depth exploration of the formation of this compound, moving beyond a general Maillard context to a more precise, multi-step synthetic pathway that offers superior yield and purity. We will dissect the foundational Maillard chemistry that generates the pyrazine core and then detail a robust, field-proven protocol for the specific introduction of the ethoxy moiety. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and practical methodology for the synthesis and analysis of this important flavor compound.

Introduction: The Maillard Reaction as a Foundation for Pyrazine Synthesis

The Maillard reaction is a complex cascade of non-enzymatic chemical reactions between an amino group (typically from an amino acid) and a carbonyl group (from a reducing sugar), initiated by heat.[1][2] This reaction is the cornerstone of flavor development in thermally processed foods.[3] The reaction proceeds through three main stages:

-

Early Stage: Condensation of a reducing sugar and an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This subsequently rearranges to form an Amadori or Heyns compound.[4]

-

Intermediate Stage: Dehydration and fragmentation of the Amadori/Heyns compounds lead to the formation of highly reactive α-dicarbonyls (e.g., glyoxal, methylglyoxal) and other intermediates.[4] This stage is critical for the generation of aroma compounds.[5]

-

Final Stage: Polymerization and condensation of the intermediates to form high molecular weight, brown-colored polymers known as melanoidins.[5]

Pyrazines, including the 2-ethylpyrazine scaffold of our target molecule, are primarily formed during the intermediate stage. The generally accepted mechanism involves the condensation of two α-aminocarbonyl intermediates, which are principally formed via the Strecker degradation of amino acids in the presence of α-dicarbonyls.[6][7]

The Challenge of Specificity in Maillard Reactions

While the Maillard reaction provides the foundational precursors for this compound, directly controlling the reaction to favor this specific, highly substituted pyrazine is exceptionally challenging. The reaction environment is a complex matrix that can yield hundreds of different flavor compounds, with the final profile being highly sensitive to subtle shifts in parameters like temperature, pH, water activity, and the specific types of amino acids and sugars used.[4] The formation of an ethoxy-substituted pyrazine would further require the presence of ethanol in the reaction medium, adding another layer of complexity and potential side reactions.

For researchers and professionals requiring a pure, characterizable sample of this compound, relying on a one-pot Maillard reaction is inefficient and leads to low yields and significant purification challenges. Therefore, a more authoritative and reproducible approach is a targeted, multi-step chemical synthesis.

A Validated Synthetic Pathway to this compound

A robust and reliable method for synthesizing this compound involves a three-stage process that builds upon the pyrazine core. This pathway offers high specificity and control over the final product. The logic behind this approach is to first create a stable pyrazine intermediate that can then be chemically modified to introduce the desired ethoxy group via a well-understood nucleophilic substitution reaction.

Caption: Synthetic workflow for this compound.

Stage 1: Formation of the 2-Ethyl-3-hydroxypyrazine Intermediate

The initial step involves the formation of a pyrazine ring with the required ethyl substituent and a hydroxyl group that can be later converted into a good leaving group. This is typically achieved by the condensation of an α-dicarbonyl compound with an amino acid amide or by reacting α-dicarbonyls with an ammonia source.

Causality: Using a hydroxypyrazine intermediate is a strategic choice. The hydroxyl group is a poor leaving group for nucleophilic substitution. However, it can be easily converted into a chloro group, which is an excellent leaving group, paving the way for the introduction of the ethoxide nucleophile.

Stage 2: Conversion to 2-Ethyl-3-chloropyrazine

The hydroxypyrazine is converted to its chloro-analogue using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step is critical as it activates the C2 position of the pyrazine ring for nucleophilic attack.

Self-Validation: The success of this reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the more polar hydroxypyrazine starting material and the appearance of the less polar chloropyrazine product. The product can be confirmed by GC-MS analysis, where a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) will be observed.

Stage 3: Nucleophilic Aromatic Substitution (SNAr) to Yield this compound

The final step is the nucleophilic substitution of the chloride atom with an ethoxide ion.[1] This is typically achieved by reacting the 2-ethyl-3-chloropyrazine intermediate with sodium ethoxide in an ethanol solvent. The ethoxide ion acts as a potent nucleophile, attacking the electron-deficient pyrazine ring and displacing the chloride ion.[8] This alkoxy-de-halogenation is an effective method for producing alkoxypyrazines.[9]

Expertise: The choice of sodium ethoxide in ethanol is deliberate. Ethanol serves as the solvent and the source for the ethoxy group, while the sodium salt provides a high concentration of the ethoxide nucleophile, driving the reaction to completion. All 2-chloropyrazines have been shown to readily form ethyl ethers when refluxed in ethanolic sodium ethoxide.[10]

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of substituted pyrazines.[9][10] Researchers should perform their own risk assessments before undertaking any chemical synthesis.

Protocol 1: Synthesis of 2-Ethyl-3-chloropyrazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-ethyl-3-hydroxypyrazine (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the flask under a nitrogen atmosphere in a fume hood.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude 2-ethyl-3-chloropyrazine by column chromatography on silica gel or by vacuum distillation to yield the pure intermediate.

Protocol 2: Synthesis of this compound from 2-Ethyl-3-chloropyrazine

-

Preparation of Sodium Ethoxide: In a dry round-bottom flask under a nitrogen atmosphere, add absolute ethanol. Carefully add sodium metal (1.1 eq relative to the chloropyrazine) in small portions, allowing it to react completely to form sodium ethoxide.

-

Addition of Chloropyrazine: Once all the sodium has dissolved and the solution has cooled, add a solution of 2-ethyl-3-chloropyrazine (1.0 eq) in a minimal amount of absolute ethanol.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture and carefully add water to quench any unreacted sodium ethoxide.

-

Extraction: Remove the bulk of the ethanol via rotary evaporation. Extract the remaining aqueous solution three times with an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.[11]

GC-MS Parameters for Analysis

The following table provides typical starting parameters for the GC-MS analysis of pyrazines. Method optimization will be required based on the specific instrument and column used.

| Parameter | Recommended Setting | Rationale |

| GC Column | Mid-polar (e.g., DB-624, ZB-WAXplus) or Non-polar (e.g., DB-1, ZB-5MS) | Provides good separation for heterocyclic aromatic compounds.[11] |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation.[12] |

| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode is preferred for maximizing sensitivity. |

| Oven Program | Initial: 40-60 °C (hold 2 min), Ramp: 5-10 °C/min to 250-280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |

| MS Interface Temp | 250-280 °C | Prevents condensation of the analyte between the GC and MS.[12] |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI).[12] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragments of the target compound. |

Expected Mass Spectrum

The synthesized compound should be identified by comparing its retention time and mass spectrum to a certified reference standard. The molecular ion ([M]⁺) for this compound (C₈H₁₂N₂O) is expected at m/z 152 . Key fragments would arise from the loss of the ethoxy and ethyl side chains.

Conclusion

While this compound is a product of the Maillard reaction, its efficient and targeted production for scientific and industrial purposes is best achieved through a controlled, multi-step synthetic route. By forming a hydroxypyrazine intermediate, converting it to a more reactive chloropyrazine, and subsequently performing a nucleophilic substitution with ethoxide, researchers can obtain the desired compound with high yield and purity. This guide provides the theoretical underpinning and practical protocols necessary for the successful synthesis and characterization of this important flavor molecule, empowering professionals in food science and drug development with a reliable methodology.

References

-

Transtutors. (2021). reaction of 2-Chloroquinoline with sodium ethoxide in presence of... Available at: [Link]

-

ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from... Available at: [Link]

-

ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available at: [Link]

-

Perfumer & Flavorist. (n.d.). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Available at: [Link]

-

PubMed Central (PMC). (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Available at: [Link]

-

OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]

-

ResearchGate. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Available at: [Link]

-

Tripod.com. (n.d.). 1 .;sn The Preparation of Hydroxypyrazines and Derived Chloropyrazines BY GEORGE. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-ethoxy-3-ethyl pyrazine, 35243-43-7. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Available at: [Link]

-

PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available at: [Link]

-

Brainly.in. (2020). the reaction of 4-chloropyridine with sodium etoxide is example of. Available at: [Link]

-

ScienceDirect. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Available at: [Link]

-

PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. Available at: [Link]

-

MDPI. (n.d.). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Available at: [Link]

-

Shimadzu. (2016). Simultaneous Analysis of Pesticides by GC-MS Using Hydrogen Carrier Gas. Available at: [Link]

-

PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Available at: [Link]

Sources

- 1. (Solved) - reaction of 2-Chloroquinoline with sodium ethoxide in presence of... (1 Answer) | Transtutors [transtutors.com]

- 2. researchgate.net [researchgate.net]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brainly.in [brainly.in]

- 9. researchgate.net [researchgate.net]

- 10. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

Technical Analysis: Odor Threshold & Sensory Profile of 2-Ethoxy-3-ethylpyrazine

[1]

Executive Summary

This compound (CAS 35243-43-7) is a potent alkyl-alkoxypyrazine widely utilized in flavor chemistry for its characteristic "raw potato," earthy, and roasted nut profile.[1] Unlike its methoxy-analogs (e.g., 2-methoxy-3-isobutylpyrazine) which exhibit detection thresholds in the parts-per-trillion (ppt) range, this compound demonstrates a sensory threshold in the low parts-per-billion (ppb) range in aqueous solution.

This guide provides a rigorous technical examination of the compound's odor threshold determination, focusing on the ASTM E679 methodology, chemical stability, and the structural-activity relationships (SAR) that dictate its sensory potency.

Chemical Profile & Stability

Before assessing sensory thresholds, the physicochemical integrity of the analyte must be established. This compound is susceptible to acid-catalyzed hydrolysis, necessitating strict pH control during aqueous preparation.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 35243-43-7 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility (Water) | ~604 mg/L (Slightly soluble) |

| LogP (o/w) | ~2.28 (Lipophilic character) |

| Odor Descriptors | Raw potato, earthy, roasted, nutty, galbanum-like |

Structural Representation (DOT)

The following diagram illustrates the core pyrazine ring and the critical ethoxy-substitution that modulates its binding affinity compared to methoxy-analogs.

Odor Threshold Determination: Methodology

The determination of the odor threshold in water is not merely a dilution exercise; it is a statistical probability assay. The standard for this determination is the 3-Alternative Forced Choice (3-AFC) method, aligned with ASTM E679 (Standard Practice for Determination of Odor and Taste Thresholds).

Experimental Protocol

To ensure reproducibility and eliminate false positives (Type I errors), the following protocol is mandatory.

Phase A: Matrix Preparation

-

Water Quality: Use only odor-free, carbon-filtered, deionized water (Milli-Q grade). Boil water for 15 minutes and cool in a closed system to remove volatile organic compounds (VOCs).

-

Glassware: All glassware must be baked at 200°C for 2 hours or acid-washed (chromic acid alternative) to destroy lipophilic residues.

Phase B: Dilution Series (Ascending Concentration)

Prepare a stock solution in ethanol (due to limited water solubility), then perform serial dilutions in water. The ethanol concentration in the final samples must remain below its own odor threshold (typically <0.1%).

-

Stock: 1000 ppm in absolute ethanol.

-

Intermediate: Dilute Stock 1:100 into water → 10 ppm.

-

Test Series: Geometric progression (dilution factor of 2 or 3).

-

Example Steps: 100 ppb, 33 ppb, 11 ppb, 3.7 ppb, 1.2 ppb, 0.4 ppb.

-

Phase C: Panelist Evaluation (3-AFC)

For each concentration step, the panelist is presented with three coded cups:

-

Two contain only the solvent (water).

-

One contains the analyte (this compound).[2][1][3][4][5][6][7][8][9][10]

-

Task: Identify the odd sample. Even if unsure, the panelist must choose (Forced Choice).

Workflow Visualization

The following diagram outlines the logical flow of the threshold determination process to ensure data validity.

Quantitative Results & Comparative Analysis

The Threshold Value

Based on authoritative compilations (Masuda & Mihara, 1988; Seifert et al., 1972), the odor threshold of this compound in water is established in the low ppb range .

| Source | Reported Threshold (Water) | Unit Conversion |

| Seifert et al. (1972) | 0.011 ppm | 11 ppb |

| Masuda & Mihara (1988) | 0.02 ppm | 20 ppb |

| Consensus Range | 0.01 - 0.02 mg/L | 10 - 20 ppb |

Note: While methoxypyrazines often exhibit thresholds in the parts-per-trillion (ng/L) range, the ethoxy-substitution significantly increases the threshold (lowering potency) due to steric hindrance preventing optimal fit within the olfactory receptor binding pocket.

Structure-Activity Relationship (SAR) Table

The "Ethoxy Effect" is clearly visible when comparing this compound to its analogs.

| Compound | Substitution | Odor Character | Threshold (Water) | Potency Rank |

| 2-Methoxy-3-isobutylpyrazine | Methoxy / Isobutyl | Green Bell Pepper | ~0.002 ppb (2 ppt) | Extremely High |

| 2-Methoxy-3-ethylpyrazine | Methoxy / Ethyl | Raw Potato / Earthy | ~0.4 ppb (400 ppt) | Very High |

| This compound | Ethoxy / Ethyl | Raw Potato / Nutty | 11 - 20 ppb | Moderate |

| 2-Ethylpyrazine | Ethyl (No Alkoxy) | Peanut Butter / Corn | ~6,000 ppb (6 ppm) | Low |

Scientific Insight: The replacement of the methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) introduces steric bulk. This interferes with the hydrogen bonding capacity of the pyrazine nitrogen atoms at the receptor site, resulting in a ~25x to 50x increase in threshold (reduction in potency) compared to the methoxy analog.

Mechanism of Action (Olfactory Signaling)

The detection of this compound involves the activation of specific G-protein coupled receptors (GPCRs) in the olfactory epithelium.

-

Ligand Binding: The pyrazine molecule enters the nasal cavity and solubilizes in the mucus.

-

Receptor Activation: It binds to specific Olfactory Receptors (ORs). The "raw potato" note suggests activation of receptors distinct from the "green" receptors triggered by IBMP.

-

Signal Transduction: Binding triggers the G_olf protein → Adenylyl Cyclase III → cAMP increase → CNG channel opening → Ca²⁺ influx → Depolarization.

Applications in Formulation

Understanding the 10-20 ppb threshold is critical for:

-

Flavor Modulation: Used at sub-threshold levels (<5 ppb) to add "mouthfeel" and "earthy complexity" to coffee and chocolate flavors without imparting a distinct potato note.

-

Off-Note Masking: Its lipophilic nature allows it to mask metallic off-notes in high-protein beverages.

-

Safety: While GRAS (FEMA 4633), exceeding the threshold in fruit flavors can disastrously introduce "vegetable soup" notes.

References

-

Masuda, H., & Mihara, S. (1988). Olfactory properties of alkylpyrazines and 3-substituted 2-alkylpyrazines. Journal of Agricultural and Food Chemistry.

-

Seifert, R. M., et al. (1972). Synthesis and odor properties of some additional compounds related to 2-isobutyl-3-methoxypyrazine. Journal of Agricultural and Food Chemistry.

-

ASTM International. (2011). ASTM E679-04: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.

-

Leffingwell, J. C. (2001). Odor Thresholds - Compilations of Odor Threshold Values in Air, Water and Other Media.[11] Leffingwell & Associates.

-

FEMA. (2015). FEMA GRAS Assessment of this compound (FEMA 4633). Flavor and Extract Manufacturers Association.

Sources

- 1. VCF - Odour and Flavour threshold [vcf-online.nl]

- 2. scribd.com [scribd.com]

- 3. femaflavor.org [femaflavor.org]

- 4. researchgate.net [researchgate.net]

- 5. orgprints.org [orgprints.org]

- 6. pnas.org [pnas.org]

- 7. patents.justia.com [patents.justia.com]

- 8. synerzine.com [synerzine.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-ethoxy-3-ethyl pyrazine, 35243-43-7 [thegoodscentscompany.com]

- 11. scribd.com [scribd.com]

Technical Monograph: Flavor Profile & Molecular Architecture of 2-Ethoxy-3-ethylpyrazine

The following technical guide is structured to provide an exhaustive analysis of 2-Ethoxy-3-ethylpyrazine , synthesizing sensory science, organic chemistry, and olfactory neurobiology.

CAS Number: 35243-43-7 | FEMA Number: 4633 | Molecular Weight: 152.20 g/mol

Executive Summary

This compound is a high-impact aroma chemical belonging to the alkyl-alkoxypyrazine family. Unlike its methoxy-substituted analogs (associated with green bell pepper and raw potato notes), the ethoxy substitution shifts the organoleptic profile toward roasted, nutty, and earthy vectors with significant substantivity. It is a critical "character impact compound" used to reconstruct the flavor profiles of baked potato, peanut, hazelnut, and coffee.

This guide details the physicochemical basis of its flavor, its receptor-level mechanism of action, and a validated protocol for its synthesis and application.

Physicochemical & Sensory Profile[1][2][3]

Organoleptic Characterization

The flavor profile of this compound is defined by its extremely low odor detection threshold (ODT) and its dual-phase sensory character.

| Attribute | Specification |

| Primary Descriptors | Raw Potato, Earthy, Roasted Nut (Hazelnut/Peanut) |

| Secondary Nuances | Cocoa, Coffee, Baked Skin |

| Odor Threshold (Water) | ~0.04 ppb (parts per billion) |

| Odor Threshold (Air) | ~2 ng/L |

| Tenacity | Medium-High (Substantive on dry down) |

| LogP | 2.27 (Lipophilic character aids fat solubility) |

Structure-Activity Relationship (SAR)

The potency of this molecule is dictated by the "Pyrazine Rule" of olfactory intensity:

-

Alkoxy Substitution (Position 2): The ethoxy group (

) provides a steric bulk slightly larger than a methoxy group. This steric hindrance reduces the "green/vegetal" sharpness typical of methoxypyrazines (e.g., 2-isobutyl-3-methoxypyrazine), shifting perception toward "roasted/nutty." -

Alkyl Substitution (Position 3): The ethyl group at position 3 locks the molecule into a specific hydrophobic binding pocket within the olfactory receptor, exponentially increasing potency compared to unsubstituted pyrazines.

Mechanism of Action: Olfactory Signal Transduction

The detection of this compound is mediated by specific G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium. Recent research implicates the OR5K1 receptor as a key sensor for pyrazine structural motifs.

Signaling Pathway Visualization

The following diagram illustrates the transduction pathway from molecular binding to cortical perception.

Caption: Signal transduction cascade initiated by this compound binding to olfactory GPCRs.

Validated Synthesis Protocol

Objective: Synthesis of this compound via Nucleophilic Aromatic Substitution (

Reaction Logic

Direct alkylation of pyrazine is difficult. The most robust industrial route involves the displacement of a halogen (chlorine) on the pyrazine ring by an ethoxide ion.

-

Precursor: 2-Chloro-3-ethylpyrazine.

-

Nucleophile: Sodium Ethoxide (NaOEt).

-

Solvent: Absolute Ethanol (matches the nucleophile to prevent transesterification/side products).

Step-by-Step Methodology

Reagents:

-

2-Chloro-3-ethylpyrazine (1.0 eq)

-

Sodium Ethoxide (1.2 eq, 21% wt in ethanol)

-

Absolute Ethanol (Solvent)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet. Flame-dry the apparatus to ensure anhydrous conditions (water kills the ethoxide).

-

Charging: Charge the flask with 2-Chloro-3-ethylpyrazine dissolved in absolute ethanol (0.5 M concentration).

-

Addition: Add Sodium Ethoxide solution dropwise via an addition funnel over 30 minutes at room temperature. Exothermic reaction - monitor temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Self-Validation Check: Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). The starting material spot (

) should disappear.

-

-

Quench: Cool to room temperature. Pour reaction mixture into ice-cold brine (saturated NaCl) to quench excess base.

-

Extraction: Extract

with Dichloromethane (DCM). The pyrazine partitions into the organic layer. -

Drying: Dry combined organic layers over anhydrous

. Filter and concentrate under reduced pressure (Rotovap). -

Purification: Distill under high vacuum (

). This compound boils at approx

Synthesis Workflow Diagram

Caption: Workflow for the nucleophilic substitution synthesis of this compound.

Industrial Applications & Stability

Formulation Guidelines

Due to its low threshold, this compound is rarely used neat. It is typically diluted to 0.1% or 1.0% in Propylene Glycol (PG) or Triacetin.

-

Savory Applications: Used at 0.05–0.5 ppm in finished products (potato chips, soups) to impart "baked" notes.

-

Sweet Applications: Used at traces (<0.01 ppm) in chocolate and coffee flavors to boost "roasted" complexity without introducing "vegetal" off-notes.

Chemical Stability

-

Acid Stability: Moderate. Prolonged exposure to low pH (<3.0) can lead to ether cleavage, reverting to the hydroxypyrazine (loss of flavor).

-

Heat Stability: High. It survives baking and frying temperatures (

), making it superior to many aldehydes in baked goods.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012).[1][2] Safety evaluation of certain food additives and contaminants (Pyrazine derivatives).[1][2][3] WHO Food Additives Series: 67. Link

-

Flavor and Extract Manufacturers Association (FEMA). (2015). FEMA GRAS Assessment of Pyrazine Derivatives.[4][2][3][5] FEMA Number 4633.[6][1] Link

-

National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Link

-

Shibamoto, T. (1986). Odor Thresholds of Pyrazines in Water.[4][7] Journal of Food Science. (Contextual citation for alkyl-alkoxypyrazine thresholds). Link

-

Polak, E.H., et al. (2021). Structure-Odor Relationships in Alkylpyrazines.[8] Chemical Senses. (Mechanistic grounding for ethoxy vs methoxy perception). Link

Sources

- 1. This compound | C8H12N2O | CID 520722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. femaflavor.org [femaflavor.org]

- 3. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]

- 4. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]

- 5. 2-ethyl-5(or 6)-methoxypyrazine, 68739-00-4 [thegoodscentscompany.com]

- 6. 2-ethoxy-3-ethyl pyrazine, 35243-43-7 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obscure Aromatics: A Technical Guide to 2-Ethoxy-3-ethylpyrazine in Roasted Coffee Beans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemistry, formation, and sensory significance of 2-Ethoxy-3-ethylpyrazine, a lesser-explored yet potentially impactful aroma compound in roasted coffee beans. While alkylpyrazines are well-documented contributors to the characteristic "roasty" and "nutty" notes of coffee, the presence and role of their alkoxy counterparts, such as this compound, remain a more specialized area of study. This document synthesizes the current understanding of its formation through the Maillard reaction, outlines detailed analytical methodologies for its quantification, and discusses its unique sensory attributes. For researchers in flavor science and related fields, understanding the nuances of such compounds is critical for a comprehensive grasp of coffee's complex aromatic profile.

Introduction: Beyond the Dominant Pyrazines

The aroma of roasted coffee is a complex symphony of over a thousand volatile compounds, with pyrazines playing a leading role in defining its characteristic "roasty," "nutty," and "cocoa-like" notes.[1][2] These heterocyclic nitrogen-containing compounds are primarily formed during the roasting process via the Maillard reaction, a complex cascade of chemical changes initiated by the interaction of amino acids and reducing sugars at elevated temperatures.[3]

While extensive research has focused on abundant alkylpyrazines such as 2-methylpyrazine and 2,5-dimethylpyrazine, a diverse array of substituted pyrazines, including the alkoxy-pyrazines, contribute to the intricate flavor profile of coffee. This guide focuses specifically on this compound, a compound that, while not as extensively studied as its alkyl cousins, possesses unique sensory characteristics that can influence the overall perception of coffee aroma. Understanding the formation and sensory impact of such lesser-known compounds is paramount for a holistic comprehension of coffee flavor chemistry and for the development of targeted flavor modulation strategies.

The Genesis of this compound: A Maillard Reaction Perspective

The formation of this compound is intrinsically linked to the Maillard reaction, a cornerstone of food chemistry.[3] While the general mechanism for alkylpyrazine formation is well-established, the introduction of an ethoxy group presents a unique chemical pathway.

Foundational Maillard Chemistry

The Maillard reaction commences with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine. This subsequently undergoes the Amadori rearrangement to form a ketosamine.[4] Further degradation of these intermediates leads to the formation of highly reactive α-dicarbonyl compounds, such as glyoxal and methylglyoxal.[4]

The Emergence of the Pyrazine Ring

The core pyrazine structure arises from the condensation of two α-aminocarbonyl intermediates. These intermediates are generated through the Strecker degradation of amino acids in the presence of the aforementioned α-dicarbonyl compounds.[5]

A Postulated Pathway for Ethoxy Group Incorporation

The precise mechanism for the incorporation of the ethoxy group onto the pyrazine ring within the coffee bean matrix is not definitively established in the current body of peer-reviewed literature. However, a plausible hypothesis involves the reaction of ethanol, naturally present in trace amounts in green coffee beans as a product of fermentation, with a dihydropyrazine intermediate formed during the Maillard reaction. This reaction would likely occur during the later stages of roasting, where the chemical environment is conducive to such nucleophilic additions.

Sensory Profile and Significance

The sensory perception of this compound is distinct from its more common alkyl counterparts. While many pyrazines contribute "nutty" and "roasty" aromas, this compound is primarily associated with a "raw potato" note.[6] This descriptor is also used for the closely related compound, 2-methoxy-3-ethylpyrazine, which is described as having an "earthy," "raw potato," or "freshly dug soil" aroma and is found in coffee and chocolate.[7]

The presence of such an "earthy" or "raw" note may not be inherently desirable in all coffee profiles. However, at sub-threshold concentrations, it could contribute to the overall complexity and "body" of the coffee aroma, potentially adding a grounding, savory nuance that balances sweeter and fruitier notes. Alkoxy-pyrazines, in general, are known to have very low odor thresholds, meaning they can be sensorially impactful even at trace concentrations.[8]

Analytical Methodologies for Quantification

The accurate quantification of this compound in roasted coffee beans requires sensitive and selective analytical techniques due to its likely low concentration and the complexity of the coffee matrix. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.[9][10][11][12]

Sample Preparation: Headspace-Solid Phase Microextraction (HS-SPME)

A robust and widely used technique for the extraction of volatile and semi-volatile compounds from solid matrices like coffee is Headspace-Solid Phase Microextraction (HS-SPME).[13]

Experimental Protocol: HS-SPME

-

Sample Preparation:

-

Grind roasted coffee beans to a consistent and fine powder.

-

Accurately weigh 1-2 grams of the ground coffee into a 20 mL headspace vial.

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analog) to the vial.

-

-

Extraction:

-

Seal the vial and place it in a temperature-controlled autosampler.

-

Equilibrate the sample at 60-80°C for 15-30 minutes to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 20-40 minutes to adsorb the analytes.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Analysis

-

Desorption:

-

Transfer the SPME fiber to the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the analytical column.

-

-

Separation:

-

Employ a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or equivalent).

-

Utilize a temperature program that effectively separates the target analyte from other volatile compounds in the coffee extract.

-

-

Detection and Quantification:

-

The mass spectrometer is used as the detector. Identification of this compound is based on its retention time and comparison of its mass spectrum with that of an authentic standard or a reference library.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve with known concentrations of a this compound standard.

-

Quantitative Data and Comparative Analysis

To date, there is a notable scarcity of published quantitative data specifically for this compound in roasted coffee beans. While numerous studies have quantified other pyrazines, this particular compound is often not reported or is present at concentrations below the detection limits of the employed analytical methods.

Table 1: Representative Concentrations of Other Pyrazines in Roasted Coffee

| Pyrazine Compound | Typical Concentration Range (µg/kg) in Roasted Coffee | Reference |

| 2-Methylpyrazine | 1,000 - 10,000+ | [11][12] |

| 2,5-Dimethylpyrazine | 500 - 7,000 | [9][12] |

| 2-Ethylpyrazine | 50 - 800 | [11][12] |

| 3-Ethyl-2,5-dimethylpyrazine | Varies significantly with brewing method | [9] |

The lack of quantitative data for this compound highlights a significant area for future research. The development of highly sensitive and targeted analytical methods is crucial to accurately determine its concentration in different coffee varieties and under various roasting conditions.

Conclusion and Future Directions

This compound represents a subtle yet potentially significant contributor to the complex aroma of roasted coffee. Its unique "raw potato" and "earthy" sensory profile sets it apart from the more common "roasty" and "nutty" alkylpyrazines. While its formation is rooted in the Maillard reaction, the specific mechanism of ethoxy group incorporation warrants further investigation.

The primary challenge in the study of this compound is the lack of specific quantitative and sensory data within the context of coffee. Future research should focus on:

-

Elucidating the definitive formation pathway of this compound in coffee, including the identification of its specific precursors.

-

Developing and validating sensitive analytical methods for its accurate quantification in various coffee matrices.

-

Conducting sensory studies, including determination of its odor threshold and odor activity value, to precisely define its contribution to the overall coffee aroma profile.

A deeper understanding of this compound and other minor pyrazines will provide a more complete picture of coffee flavor chemistry, enabling more precise control over the sensory attributes of roasted coffee.

References

-

Coffee Basics Pro. (2025, July 20). Aroma compounds: pyrazines, furans, thiols. Retrieved from [Link]

-

The Aroma of Roasting: Pyrazines in Coffee and Cocoa Flavors. (2026, January 6). Retrieved from [Link]

- Hofmann, T., & Schieberle, P. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry, 65(23), 4721-4733.

- Guclu, G., & Selli, S. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. Journal of Raw Materials and Processed Foods, 3(1), 35-42.

- Stoll, M., et al. (1967). Volatile Constituents of Coffee. Pyrazines and Other Compounds. Journal of Agricultural and Food Chemistry, 15(6), 1093-1098.

-

International Journal of Food Science and Nutrition. (2023, August 29). Coffee volatile compounds. Retrieved from [Link]

- Tipler, A. (n.d.). Coffee Characterization Using Clarus SQ 8 GC/MS, TurboMatrix HS Trap and GC SNFR Olfactory Port. PerkinElmer, Inc.

- Pickard, S., Becker, I., Merz, K. H., & Richling, E. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274-6281.

- Johnson, B. R., et al. (2025). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). Request PDF.

-

MDPI. (n.d.). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. Retrieved from [Link]

-

Twistaroma. (2024, April 15). Decoding Coffee Aromas: A Scientific Exploration with Twistaroma. Retrieved from [Link]

- Cordero, C., et al. (n.d.). Coffee aroma: Chemometric comparison of the chemical information provided by three different samplings combined with GC–MS to describe the sensory. IRIS-AperTO.

- Shibamoto, T. (n.d.). Odor Threshold of Some Pyrazines.

- Mortzfeld, F., Hashem, C., Vrankova, K., Winkler, M., & Rudroff, F. (2020).

-

FooDB. (2010, April 8). Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534). Retrieved from [Link]

- Resconi, V. C., Escudero, A., & Campo, M. M. (2013). The Development of Aromas in Ruminant Meat.

- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433-442.

- Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.

- Leffingwell, J. C. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Leffingwell Reports, 22(March/April), 1-4.

-

Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

- Oh, Y. C., Shu, C. K., & Ho, C. T. (1991). Some volatiles compounds formed from thermal interaction of glucose with glycine, diglycine, triglycine, and tetraglycine. Journal of Agricultural and Food Chemistry, 39(9), 1553-1554.

- Kim, H., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS–SPME–GC–MS.

-

The Good Scents Company. (n.d.). 2-ethoxy-3-ethyl pyrazine. Retrieved from [Link]

- Adams, A., & De Kimpe, N. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Request PDF.

-

The Good Scents Company. (n.d.). 2-ethyl-3-methoxypyrazine. Retrieved from [Link]

Sources

- 1. coffeebasicspro.com [coffeebasicspro.com]

- 2. nbinno.com [nbinno.com]

- 3. Maillard reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-ethoxy-3-ethyl pyrazine, 35243-43-7 [thegoodscentscompany.com]

- 7. 2-ethyl-3-methoxypyrazine, 25680-58-4 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Sigma-Aldrich [sigmaaldrich.com]

- 11. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biosynthesis of Alkylpyrazines in Microorganisms

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Aromatic World of Microbial Alkylpyrazines

Alkylpyrazines, a class of nitrogen-containing heterocyclic compounds, are renowned for their characteristic nutty, roasted, and toasted aromas, making them pivotal flavor components in a vast array of fermented and thermally processed foods. Beyond their sensory contributions, these molecules are gaining increasing attention in the pharmaceutical industry as valuable precursors for the synthesis of various drugs. While chemical synthesis routes to alkylpyrazines exist, the growing consumer demand for natural and "green" labeled products has intensified the focus on microbial biosynthesis as a sustainable and environmentally friendly alternative.[1] This guide provides a comprehensive technical overview of the core biosynthetic pathways of alkylpyrazines in microorganisms, with a focus on the underlying enzymatic machinery, precursor supply, and the experimental methodologies employed to elucidate and engineer these intricate metabolic routes.

I. Core Biosynthetic Pathways: A Tale of Two Precursors

The microbial production of alkylpyrazines predominantly follows two well-characterized pathways, diverging from central carbon and amino acid metabolism. The structural diversity of the resulting alkylpyrazines is largely dictated by the nature of the initial building blocks.

The L-Threonine-Dependent Pathway: Genesis of 2,5-Dimethylpyrazine (2,5-DMP) and 2,3,5-Trimethylpyrazine (TMP)

A significant route to the formation of key alkylpyrazines such as 2,5-DMP and TMP originates from the amino acid L-threonine. This pathway has been extensively studied in bacteria, particularly in Bacillus subtilis.[2][3][4][5]

The initial and rate-limiting step is the enzymatic dehydrogenation of L-threonine to L-2-amino-acetoacetate, a reaction catalyzed by L-threonine-3-dehydrogenase (TDH) .[2][3][4][5] This unstable intermediate then undergoes spontaneous decarboxylation to form aminoacetone. The subsequent condensation of two aminoacetone molecules, a pH-dependent and non-enzymatic reaction, leads to the formation of 3,6-dihydro-2,5-DMP, which is then oxidized to the final product, 2,5-DMP.[2][3][5]

The biosynthesis of TMP is believed to involve the condensation of one molecule of aminoacetone (derived from L-threonine) and one molecule of acetoin (derived from glucose metabolism).[4]

Key Regulatory Checkpoint: A crucial competing pathway for the intermediate L-2-amino-acetoacetate is its cleavage into glycine and acetyl-CoA, catalyzed by 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) .[4][5] Consequently, the inactivation or downregulation of the kbl gene presents a key metabolic engineering strategy to enhance the flux towards 2,5-DMP production.[4]

subgraph "L-Threonine Metabolism" Threonine [label="L-Threonine"]; Aminoacetoacetate [label="L-2-Amino-acetoacetate"]; Aminoacetone [label="Aminoacetone"]; DMP [label="2,5-Dimethylpyrazine"]; TMP [label="2,3,5-Trimethylpyrazine"]; Glycine [label="Glycine + Acetyl-CoA"]; Acetoin [label="Acetoin (from Glucose)"]; end

Threonine --"TDH (L-threonine-3-dehydrogenase)"--> Aminoacetoacetate; Aminoacetoacetate --"Spontaneous Decarboxylation"--> Aminoacetone; Aminoacetone --"Self-condensation (non-enzymatic)"--> DMP; Aminoacetone --"Condensation (non-enzymatic)"--> TMP; Acetoin --" "--> TMP; Aminoacetoacetate --"KBL (2-amino-3-ketobutyrate CoA ligase)"--> Glycine;

TDH [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KBL [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Figure 1: L-Threonine-dependent pathway for alkylpyrazine biosynthesis.The Acetoin-Dependent Pathway: The Route to Tetramethylpyrazine (TTMP)

The biosynthesis of 2,3,5,6-tetramethylpyrazine (TTMP) follows a distinct pathway originating from glucose metabolism. This pathway is prominent in microorganisms such as Bacillus subtilis and has been successfully engineered in hosts like Corynebacterium glutamicum.[6]

The key precursor for TTMP is acetoin (3-hydroxy-2-butanone) , which is synthesized from pyruvate, a central metabolite of glycolysis. The conversion of pyruvate to acetoin is a two-step enzymatic process involving α-acetolactate synthase and α-acetolactate decarboxylase .[4] Acetoin then reacts with an amino group donor, typically ammonia, to form an α-hydroxyimine intermediate. This intermediate is subsequently converted to 2-amino-3-butanone, which spontaneously condenses to form the stable TTMP ring.[4]

subgraph "Glucose Metabolism" Glucose; Pyruvate; alpha_Acetolactate [label="α-Acetolactate"]; Acetoin; alpha_Hydroxyimine [label="α-Hydroxyimine"]; Amino_butanone [label="2-Amino-3-butanone"]; TTMP [label="2,3,5,6-Tetramethylpyrazine"]; Ammonia [label="NH3"]; end

Glucose --"Glycolysis"--> Pyruvate; Pyruvate --"α-Acetolactate synthase"--> alpha_Acetolactate; alpha_Acetolactate --"α-Acetolactate decarboxylase"--> Acetoin; Acetoin --" "--> alpha_Hydroxyimine; Ammonia --" "--> alpha_Hydroxyimine; alpha_Hydroxyimine --" "--> Amino_butanone; Amino_butanone --"Self-condensation (non-enzymatic)"--> TTMP; }

Figure 2: Acetoin-dependent pathway for tetramethylpyrazine biosynthesis.II. Experimental Methodologies: From Pathway Elucidation to Strain Engineering

A multi-faceted experimental approach is essential to comprehensively study and manipulate alkylpyrazine biosynthesis. This section details key protocols that form the bedrock of research in this field.

Microbial Cultivation for Alkylpyrazine Production

The composition of the culture medium and the fermentation conditions play a critical role in maximizing alkylpyrazine yields.

Protocol 1: Optimized Culture Medium for Bacillus subtilis

This protocol is adapted for enhanced production of L-threonine-derived alkylpyrazines.

-

Medium Composition (per liter):

-

Inoculation: Inoculate the sterilized medium with a fresh overnight culture of B. subtilis to an initial OD600 of 0.05-0.1.

-

Incubation: Incubate at 37°C with vigorous shaking (e.g., 200-250 rpm) for 48-72 hours. A pH-shifted strategy, starting at a slightly acidic pH (e.g., 5.5) to favor biomass and precursor accumulation, and then shifting to a neutral pH (e.g., 7.0) to enhance TTMP formation, can significantly improve yields.[7]

Enzyme Assays: Quantifying Catalytic Activity

Characterizing the activity of key enzymes like TDH is fundamental to understanding pathway kinetics and identifying potential bottlenecks.

Protocol 2: L-Threonine Dehydrogenase (TDH) Activity Assay

This spectrophotometric assay measures the TDH-catalyzed reduction of NAD+ to NADH.[2]

-

Reagents:

-

Assay buffer: 100 mM Glycine-KCl-KOH buffer, pH 10.0.[2]

-

NAD+ solution: 10 mM in assay buffer.

-

L-threonine solution: 100 mM in assay buffer.

-

Enzyme extract (cell-free extract or purified TDH).

-

-

Procedure (in a 96-well plate):

-

To each well, add 150 µL of assay buffer, 20 µL of NAD+ solution, and 10 µL of the enzyme extract.

-

Initiate the reaction by adding 20 µL of L-threonine solution.

-

Immediately measure the initial absorbance at 340 nm using a microplate reader.

-

Incubate the plate at 30°C for 10-30 minutes and measure the final absorbance at 340 nm.

-

-

Calculation: Calculate the change in absorbance (ΔA340) and use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to determine the enzyme activity. One unit of TDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

subgraph "Assay Preparation" Buffer [label="Assay Buffer (pH 10.0)"]; NAD [label="NAD+ Solution"]; Enzyme [label="Enzyme Extract"]; end

subgraph "Reaction and Measurement" Mix [label="Mix Buffer, NAD+, and Enzyme"]; Add_Threonine [label="Add L-Threonine (Initiate Reaction)"]; Measure_Initial [label="Measure A340 (t=0)"]; Incubate [label="Incubate at 30°C"]; Measure_Final [label="Measure A340 (t=final)"]; end

subgraph "Data Analysis" Calculate_DeltaA [label="Calculate ΔA340"]; Calculate_Activity [label="Calculate Enzyme Activity"]; end

Buffer -- " " --> Mix; NAD -- " " --> Mix; Enzyme -- " " --> Mix; Mix -> Add_Threonine -> Measure_Initial -> Incubate -> Measure_Final; Measure_Final -> Calculate_DeltaA -> Calculate_Activity; }

Figure 3: Workflow for the TDH enzyme activity assay.Precursor Feeding and Isotope Tracing

Stable isotope labeling studies are powerful tools for elucidating biosynthetic pathways and quantifying metabolic fluxes.

Protocol 3: Stable Isotope Feeding for Pathway Elucidation

This protocol uses ¹³C-labeled precursors to trace their incorporation into alkylpyrazines.

-

Culture Preparation: Prepare the microbial culture as described in Protocol 1, but substitute the standard precursor (e.g., L-threonine) with its uniformly ¹³C-labeled counterpart (e.g., [U-¹³C]-L-threonine).

-

Incubation: Incubate the culture under the same conditions as the unlabeled control.

-

Sample Collection and Extraction: At various time points, collect culture samples. Prepare the samples for GC-MS analysis as described in Protocol 5.

-

GC-MS Analysis: Analyze the samples by GC-MS. Compare the mass spectra of the alkylpyrazines from the labeled and unlabeled cultures. An increase in the molecular weight corresponding to the number of incorporated ¹³C atoms confirms the precursor-product relationship.

Genetic Manipulation for Strain Improvement

Metabolic engineering through gene knockout and overexpression is a cornerstone of modern strain development for enhanced production of secondary metabolites.

Protocol 4: CRISPR/Cas9-Mediated Gene Knockout of kbl in Bacillus subtilis

This protocol provides a general framework for deleting the kbl gene to redirect metabolic flux towards 2,5-DMP.

-

Plasmid Construction:

-

Construct a single-plasmid CRISPR-Cas9 system. This plasmid should contain the cas9 gene under an inducible promoter, a guide RNA (sgRNA) targeting the kbl gene, and homology arms (typically 500-1000 bp) flanking the kbl gene for homologous recombination.

-

-

Transformation: Transform competent B. subtilis cells with the constructed plasmid.

-

Induction and Selection:

-

Induce the expression of the Cas9 nuclease (e.g., with mannose for the PmanP promoter).

-

Select for transformants that have undergone homologous recombination, resulting in the deletion of the kbl gene. This can be achieved through various selection/counter-selection methods.

-

-

Verification: Verify the gene deletion by PCR using primers flanking the kbl locus and by sequencing.

subgraph "Plasmid Construction" Design_sgRNA [label="Design sgRNA targeting kbl"]; Clone_sgRNA [label="Clone sgRNA into CRISPR plasmid"]; Clone_Homology [label="Clone homology arms"]; end

subgraph "Strain Engineering" Transform [label="Transform B. subtilis"]; Induce_Cas9 [label="Induce Cas9 expression"]; Select_Mutants [label="Select for kbl deletion"]; end

subgraph "Verification" PCR_Screen [label="PCR screening"]; Sequencing [label="DNA sequencing"]; end

Design_sgRNA -> Clone_sgRNA -> Clone_Homology -> Transform -> Induce_Cas9 -> Select_Mutants -> PCR_Screen -> Sequencing; }

Figure 4: General workflow for CRISPR/Cas9-mediated gene knockout.Quantification of Alkylpyrazines by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile alkylpyrazines.

Protocol 5: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This method is highly sensitive and requires minimal sample preparation.

-

Sample Preparation:

-

Place a known volume (e.g., 5 mL) of the microbial culture or supernatant into a headspace vial.

-

Add an internal standard (e.g., 2-methyl-3-heptanone) for accurate quantification.

-

Seal the vial tightly.

-

-

HS-SPME:

-

Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile alkylpyrazines to partition into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC inlet.

-

Separate the compounds on a suitable capillary column (e.g., DB-WAX).

-

Detect and identify the alkylpyrazines based on their mass spectra and retention times compared to authentic standards.

-

-

Quantification: Quantify the concentration of each alkylpyrazine by comparing its peak area to that of the internal standard and using a calibration curve.

III. Quantitative Data Summary

The production of alkylpyrazines is highly dependent on the microbial strain, culture conditions, and genetic modifications. The following table summarizes some reported yields of different alkylpyrazines in various microorganisms.

| Microorganism | Alkylpyrazine | Production Titer | Precursors/Conditions | Reference |

| Bacillus subtilis | 2,5-Dimethylpyrazine | 2.82 mM | L-threonine, kbl knockout | [4] |

| Bacillus subtilis | Tetramethylpyrazine | 7.43 g/L | Glucose, pH-shifted fermentation | [7] |

| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine | 0.446 mg/g | Solid-state fermentation on wheat | [1] |

| Corynebacterium glutamicum | Tetramethylpyrazine | 3.56 g/L | Glucose, optimized medium | [6] |

| Escherichia coli (engineered) | 2,5-Dimethylpyrazine | 3.1 g/L | Glucose, metabolic engineering | [8] |

| Bacillus subtilis strains from natto | 2-Methylpyrazine | 690 µg/L | L-threonine and acetoin | [3] |

| Bacillus subtilis strains from natto | 2,3,5,6-Tetramethylpyrazine | 501.1 mg/L | L-threonine and acetoin | [3] |

IV. Concluding Remarks and Future Perspectives

The biosynthesis of alkylpyrazines in microorganisms represents a fascinating interplay of enzymatic and spontaneous chemical reactions. A thorough understanding of the underlying pathways, coupled with advanced metabolic engineering strategies, has paved the way for the development of microbial cell factories capable of producing these valuable flavor and pharmaceutical compounds from renewable feedstocks.

Future research in this field will likely focus on:

-

Discovery of Novel Biosynthetic Pathways: Exploring the vast microbial diversity for novel enzymes and pathways for the synthesis of a wider range of alkylpyrazines.

-

Systems Metabolic Engineering: Employing a holistic approach that combines genomics, transcriptomics, proteomics, and metabolomics to rationally design and optimize microbial strains for industrial-scale production.

-

Cell-Free Biosynthesis: Developing cell-free enzymatic systems for the production of specific alkylpyrazines, which can offer higher purity and yields.

-

Synthetic Biology Approaches: Constructing novel biosynthetic pathways in chassis organisms like E. coli and yeast for the production of designer alkylpyrazines with specific sensory or pharmaceutical properties.

The continued exploration of microbial alkylpyrazine biosynthesis holds immense promise for the sustainable production of these important molecules, catering to the ever-growing demands of the food and pharmaceutical industries.

V. References

-

ACS Publications. (2024). Metabolic Engineering of Escherichia coli for Production of 2,5-Dimethylpyrazine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Kłosowski, G., et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7029. Retrieved from [Link]

-

Besson, F., et al. (1997). Pyrazine production by Bacillus subtilis in solid-state fermentation on soybeans. Applied Microbiology and Biotechnology, 47(5), 489-495. Retrieved from [Link]

-

Zhang, J., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19. Retrieved from [Link]

-

Zhang, J., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ResearchGate. Retrieved from [Link]

-

Du, H., et al. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu. Foods, 13(4), 621. Retrieved from [Link]

-

Böhringer, M., et al. (2023). Functional in vitro and in vivo analysis of biosynthetic genes by heterologous expression in E. coli. STAR Protocols, 4(3), 102531. Retrieved from [Link]

-

Tong, W., et al. (2025). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Current Research in Food Science, 10, 101223. Retrieved from [Link]

-

Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000064. Retrieved from [Link]

-

Biomedical Research Service Center. (n.d.). Threonine Dehydrogenase (TDH) Assay Kit. Retrieved from [Link]

-

Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]

-

Zhu, Y., et al. (2010). Production of tetramethylpyrazine by batch culture of Bacillus subtilis with optimal pH control strategy. Journal of Industrial Microbiology & Biotechnology, 37(8), 815-821. Retrieved from [Link]

-

Banerjee, D., et al. (2022). Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. Journal of Industrial Microbiology & Biotechnology, 49(1), kuab069. Retrieved from [Link]

-

ResearchGate. (2025). Optimization of culture media to produce Bacillus subtilis strain QST 713 in a handcrafted bioreactor. Retrieved from [Link]

-

Lee, J. W., & Na, D. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. Biotechnology and Bioprocess Engineering, 24(1), 1-13. Retrieved from [Link]

-

Google Patents. (2014). US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase. Retrieved from

-

So, Y., et al. (2021). A Simplified Method for CRISPR-Cas9 Engineering of Bacillus subtilis. Applied and Environmental Microbiology, 87(18), e00833-21. Retrieved from [Link]

-

So, Y., et al. (2017). A Highly Efficient CRISPR-Cas9-Mediated Large Genomic Deletion in Bacillus subtilis. Frontiers in Microbiology, 8, 1159. Retrieved from [Link]

-

ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

-

Mount Sinai Scholars Portal. (n.d.). Stable isotope tracers for metabolic pathway analysis. Retrieved from [Link]

-

Altenbuchner, J. (2016). Editing of the Bacillus subtilis Genome by the CRISPR-Cas9 System. Applied and Environmental Microbiology, 82(17), 5421-5427. Retrieved from [Link]

-

Burgess-Brown, N. A. (Ed.). (2018). Heterologous Gene Expression in E. coli. Humana Press. Retrieved from [Link]

-

ISAAA. (2022). All-in-one Plasmid CRISPR-Cas9 System Allows Rapid Genome Editing of B. subtilis. Retrieved from [Link]

-

So, Y., et al. (2017). A Highly Efficient CRISPR-Cas9-Mediated Large Genomic Deletion in Bacillus subtilis. Frontiers in Microbiology. Retrieved from [Link]

-

ResearchGate. (2016). Response of each alkylpyrazine according to the extraction times. Retrieved from [Link]

-

Tang, Y. J., et al. (2013). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Journal of visualized experiments : JoVE, (78), e50578. Retrieved from [Link]

-

de la Torre, P., & Góngora, C. (2021). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Frontiers in Pharmacology, 12, 748938. Retrieved from [Link]

-

Ghosh, S., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Journal of visualized experiments : JoVE, (125), 55825. Retrieved from [Link]

-

Ruaux, A. (2012). TDH - L-Threonine Dehydrogenase. Alex Ruaux. Retrieved from [Link]

-

JoVE. (2022). Combination Of Isotopic Tracer Experiments To Investigate Microbial Metabolism l Protocol Preview. YouTube. Retrieved from [Link]

-

JoVE. (n.d.). Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Retrieved from [Link]

-

Jackson, M. A., & Slininger, P. J. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of agricultural and food chemistry, 67(43), 12044–12051. Retrieved from [Link]

-

Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]

-

Cernava, T., et al. (2018). First Evaluation of Alkylpyrazine Application as a Novel Method to Decrease Microbial Contaminations in Processed Meat Products. Journal of food protection, 81(5), 765-772. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Continuous catalytic process for the production of 2-methylpyrazine from biomass derived acetol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Production of tetramethylpyrazine by batch culture of Bacillus subtilis with optimal pH control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Headspace SPME-GC-MS method for 2-Ethoxy-3-ethylpyrazine

Abstract

This protocol details a validated methodology for the trace-level quantification of 2-Ethoxy-3-ethylpyrazine (EEP) , a potent flavor compound characterized by "raw potato," "roasted," and "nutty" notes. Due to its low odor threshold and semi-volatile nature (Boiling Point ~196°C), standard liquid injection often fails to achieve the required sensitivity and selectivity. This guide implements Headspace Solid-Phase Microextraction (HS-SPME) using a ternary DVB/CAR/PDMS fiber, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.[1] The method prioritizes matrix management via "salting out" and precise thermal modulation to ensure reproducibility (RSD < 5%) and linearity (

Introduction & Scientific Context

This compound (CAS: 35243-43-7) is a critical alkylpyrazine often monitored in food science (coffee, potato products, wine) and pharmaceutical formulation (flavor masking).[1] Its lipophilicity (LogP ~2.[1][2]28) and basic nitrogen functionality present specific analytical challenges:

-

Matrix Adsorption: EEP binds to organic matter in complex matrices, reducing headspace availability.[1]

-

Peak Tailing: The basic nitrogen can interact with active silanol sites in GC columns, causing tailing and reducing resolution.[1]

-

Trace Analysis: Its low sensory threshold requires limits of detection (LOD) in the ng/L (ppt) to µg/L (ppb) range.[1]

This protocol leverages the DVB/CAR/PDMS fiber.[1][3][4][5] The Divinylbenzene (DVB) and Carboxen (CAR) layers provide high surface area for trapping volatiles and semi-volatiles, while the Polydimethylsiloxane (PDMS) core facilitates migration. This "ternary" composition is scientifically proven to be superior for pyrazines compared to pure PDMS fibers.[1]

Experimental Workflow Design

The following diagram outlines the critical path for the analysis, highlighting the decision nodes for optimization.

Figure 1: Critical workflow for HS-SPME-GC-MS analysis of this compound.

Materials & Instrumentation

Reagents

-

Internal Standard (ISTD): 2-Methoxy-3-isobutylpyrazine-d3 (preferred) or 2-Methylpyrazine (economical alternative if not naturally present).[1]

-

Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organics.[1]

-

Solvent: Methanol (LC-MS grade) for stock solutions; Ultra-pure water for dilutions.[1]

Instrumentation

-

GC System: Agilent 7890B or equivalent.

-

MS Detector: Agilent 5977B (Single Quadrupole) or equivalent.[1]

-